(Diethylamino)(oxo)acetic acid
Description
Contextualization within the Class of α-Keto Carboxylic Acids and Amide Derivatives
(Diethylamino)(oxo)acetic acid belongs to the important class of α-keto carboxylic acids. This classification is defined by the presence of a ketone (an oxo group) at the carbon atom alpha (α) to a carboxylic acid group. This arrangement of functional groups imparts unique chemical reactivity to the molecule. Furthermore, the compound is also a tertiary amide derivative, specifically a diethylamide of oxalic acid.
The α-keto acid motif is a critical structural feature in biochemistry and synthetic chemistry. α-Keto acids are key intermediates in various metabolic pathways. In organic synthesis, they serve as versatile precursors for a range of other compound classes. A particularly powerful application is their use in chemoselective ligation reactions, such as the ketoacid-hydroxylamine (KAHA) ligation, which enables the formation of amide bonds in the synthesis of complex peptides and proteins. ethz.ch This reaction is a promising alternative to more traditional methods like native chemical ligation (NCL). ethz.ch
The presence of the N,N-diethylamide group modifies the properties of the α-keto acid core. The amide functionality itself is a cornerstone of many biologically active molecules and materials. Specifically, the α-ketoamide substructure is found in a number of natural products and is a crucial component in the design of reversible covalent enzyme inhibitors. researchgate.net This dual functionality positions this compound as a compound of interest at the intersection of these two important chemical classes.
Fundamental Role as a Synthetic Building Block and Reagent
The primary role of this compound in organic chemistry is as a synthetic building block. chembk.com Its structure allows it to be used as an intermediate in the synthesis of more complex molecules, where it can introduce the (diethylamino)(oxo)acetyl moiety. chembk.com The reactivity of its functional groups—the carboxylic acid and the α-keto group—can be harnessed to participate in various chemical transformations.
The synthesis of this compound itself can be achieved from precursors such as diethylamine (B46881) and diethyloxalate, highlighting its position as a value-added intermediate derived from simpler starting materials. chemsrc.com As a reagent, it can undergo reactions typical of carboxylic acids, such as esterification or conversion to other acid derivatives. The ketone group provides an additional site for nucleophilic attack or other carbonyl-specific reactions. This dual reactivity makes it a versatile tool for synthetic chemists aiming to construct molecules with specific structural and functional properties.
Scope of Academic Inquiry and Research Potential
This compound is considered a useful research compound. Its potential extends from fundamental synthetic methodology to applications in medicinal chemistry and materials science. The academic significance of related structures suggests several avenues for future investigation.
A significant area of research potential lies in the development of novel ligation chemistries for peptide and protein synthesis. The α-keto acid functionality is central to the KAHA ligation, a reaction noted for its speed and selectivity in forming amide bonds without requiring protecting groups. ethz.ch Exploring the use of this compound and its derivatives in such reactions could lead to more efficient methods for producing synthetic proteins. ethz.ch
Furthermore, the α-ketoamide structural unit is recognized for its role in biologically active compounds, particularly as reversible covalent inhibitors of enzymes like serine and cysteine proteases. researchgate.net This is because the electrophilic keto group can react reversibly with nucleophilic residues, such as the mercapto group of cysteine, in an enzyme's active site. researchgate.net Consequently, there is considerable potential in using this compound as a starting point to design and synthesize new candidate molecules for drug discovery, particularly in developing novel enzyme inhibitors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-7(4-2)5(8)6(9)10/h3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGDRZCGQSDERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400383 | |
| Record name | (DIETHYLAMINO)(OXO)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55441-26-4 | |
| Record name | 2-(Diethylamino)-2-oxoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55441-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (DIETHYLAMINO)(OXO)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Diethylamino)(oxo)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for Diethylamino Oxo Acetic Acid
Direct Synthesis Approaches to the Glyoxyl Amide Scaffold
Direct synthesis of (Diethylamino)(oxo)acetic acid, also known as N,N-diethyloxamic acid, primarily involves the formation of the amide bond between a diethylamine (B46881) precursor and a two-carbon acyl unit, followed by the establishment of the carboxylic acid functionality.
Pathways Involving Diethylamine Precursors
A prevalent and direct method for constructing the N,N-diethylglyoxylamide core structure is the reaction of diethylamine with a suitable derivative of oxalic acid. Diethyl oxalate (B1200264) is a commonly employed reagent for this purpose. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the secondary amine, diethylamine, attacks one of the ester carbonyl groups of diethyl oxalate. This initial reaction forms ethyl (diethylamino)(oxo)acetate, an intermediate oxamic acid ester. echemi.comstackexchange.com
This reaction is a standard method for differentiating between primary, secondary, and tertiary amines, known as the Hofmann method. Secondary amines, such as diethylamine, react with diethyl oxalate to yield a liquid oxamic ester. echemi.comstackexchange.com The reaction stoichiometry is typically one mole of diethylamine to one mole of diethyl oxalate to produce the mono-amido ester.
Strategies for Carboxylic Acid Group Formation
The formation of the final carboxylic acid group of this compound is typically achieved through the hydrolysis of the corresponding ester precursor, such as ethyl (diethylamino)(oxo)acetate. This saponification reaction is generally carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521). prexams.com The base catalyzes the hydrolysis of the ester, yielding the sodium salt of the carboxylic acid and ethanol. Subsequent acidification of the reaction mixture with a mineral acid, like hydrochloric acid, protonates the carboxylate salt to afford the final this compound. The kinetics of such ester hydrolysis reactions are well-studied and typically follow second-order kinetics. uv.esyoutube.com
An alternative, though less direct, conceptual pathway could involve the oxidative amidation of glyoxylic acid with diethylamine. While specific examples for this exact transformation are not prevalent in the reviewed literature, catalytic methods for the oxidative amidation of other α-keto acids are known, often employing metal catalysts. nih.gov Another potential route is the direct catalytic amidation of oxalic acid or its derivatives with diethylamine, a field that has seen advancements through the development of novel catalytic systems to overcome the challenging direct condensation of carboxylic acids and amines. dur.ac.uknih.gov
Optimized Reaction Conditions and Catalytic Systems in Synthesis
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions, including the choice of solvent and the use of catalysts.
Solvent Effects and Reaction Medium Selection
The selection of an appropriate solvent is crucial for optimizing the synthesis of the intermediate ethyl (diethylamino)(oxo)acetate. Aprotic solvents are generally preferred for the reaction between diethylamine and diethyl oxalate. The reaction can be effectively carried out in various organic solvents. For instance, the synthesis of N,N-disubstituted amides from carboxylic acids or their derivatives has been reported in solvents such as toluene (B28343), tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297). nih.gov In the synthesis of diethyl oxalate itself, toluene and benzene (B151609) have been used as solvents to facilitate azeotropic dehydration. lookchem.com The choice of solvent can influence reaction rates and yields by affecting the solubility of reactants and intermediates, as well as by stabilizing transition states.
| Solvent | General Suitability for Amide Synthesis | Key Considerations |
|---|---|---|
| Toluene | Good | Allows for azeotropic removal of water/ethanol, potentially driving the equilibrium towards product formation. |
| Dichloromethane (B109758) (DCM) | Good | A common aprotic solvent for a wide range of organic reactions, offering good solubility for many reactants. |
| Tetrahydrofuran (THF) | Good | A polar aprotic solvent that can facilitate the dissolution of polar intermediates. |
| Ethanol | Potentially problematic | As a protic solvent, it can interfere with the nucleophilic attack of the amine and may participate in transesterification reactions with diethyl oxalate. |
Role of Acid or Base Catalysis in Preparation
Both acid and base catalysis can play a significant role in the synthesis of this compound. The initial amidation of diethyl oxalate with diethylamine can proceed without a catalyst, but the rate can be influenced by the reaction conditions.
The subsequent hydrolysis of the ethyl (diethylamino)(oxo)acetate intermediate is a classic example of a base-catalyzed reaction. Strong bases like sodium hydroxide or potassium hydroxide are typically used to drive the saponification to completion. The kinetics of base-catalyzed hydrolysis of esters like ethyl acetate have been extensively studied and are known to be second order. prexams.comuv.es
Acid catalysis is also relevant, particularly in alternative synthetic strategies. For instance, the direct amidation of a carboxylic acid with an amine, while challenging due to salt formation, can be promoted by certain acid catalysts. Boronic acid derivatives have been explored as catalysts for direct amide formation. dur.ac.uk In the context of the reaction between diethylamine and diethyl oxalate, the presence of an acid could potentially protonate the carbonyl group of the ester, making it more electrophilic and susceptible to nucleophilic attack by the amine. However, it would also protonate the diethylamine, reducing its nucleophilicity. Therefore, the pH of the reaction medium must be carefully controlled.
Multi-component Reactions for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like this compound in a single step from three or more starting materials. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that can be conceptually applied to the synthesis of α-amido acids.
The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov For the synthesis of a precursor to this compound, one could envision a reaction between glyoxylic acid (acting as both the carboxylic acid and the aldehyde), an isocyanide, and a subsequent amidation step with diethylamine, or a variation where diethylamine is incorporated differently.
The Ugi four-component reaction is even more versatile, combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.orgnih.gov A hypothetical Ugi reaction for the direct synthesis of a derivative of this compound could involve glyoxylic acid (as the carbonyl component), diethylamine (as the amine component), a suitable carboxylic acid, and an isocyanide. The product of such a reaction would be a more complex diamide, which would then require further steps to yield the target molecule.
While specific literature detailing the direct synthesis of this compound via Passerini or Ugi reactions is not abundant, the principles of these reactions suggest their potential applicability. The choice of reactants would be critical. For instance, using glyoxylic acid as the carbonyl component and diethylamine as the amine in a Ugi-type reaction would directly install the desired "(diethylamino)(oxo)acetyl" moiety.
| Multi-component Reaction | Reactants | Potential Product Type | Relevance to this compound Synthesis |
|---|---|---|---|
| Passerini Reaction | Carbonyl Compound, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Could potentially be used with glyoxylic acid to form a precursor that can be converted to the target compound. |
| Ugi Reaction | Carbonyl Compound, Amine, Carboxylic Acid, Isocyanide | Bis-Amide | A reaction with glyoxylic acid and diethylamine could directly incorporate the core structure of the target molecule into a larger, more complex product. |
Green Chemistry Considerations in Synthesis Development
The development of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. Key considerations in this context include atom economy, the selection of environmentally benign solvents, and the exploration of catalytic methods to enhance reaction efficiency and reduce waste.
The primary route for the synthesis of this compound involves the reaction of diethyl oxalate with diethylamine. This reaction is a classic example of nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of an ethoxide leaving group and the formation of the corresponding amide.
Reaction Scheme:
From a green chemistry perspective, this synthesis can be evaluated based on several metrics.
Atom Economy:
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wordpress.comyork.ac.uk For the synthesis of this compound from diethyl oxalate and diethylamine, the atom economy can be calculated as follows:
Calculation of Atom Economy:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) |
| Diethyl Oxalate | C6H10O4 | 146.14 |
| Diethylamine | C4H11N | 73.14 |
| This compound (Desired Product) | C6H11NO3 | 145.16 |
| Ethanol (Byproduct) | C2H6O | 46.07 |
Total Mass of Reactants: 146.14 g/mol + 73.14 g/mol = 219.28 g/mol
Mass of Desired Product: 145.16 g/mol
Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100
Atom Economy (%) = (145.16 / 219.28) x 100 ≈ 66.2%
Solvent Selection:
The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. rsc.org Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally friendly alternatives. For the aminolysis of esters, research has explored the use of greener solvents to replace hazardous options like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM). rsc.org While specific solvent studies for the synthesis of this compound are not extensively detailed in the available literature, the general principles of green solvent selection would favor options with low toxicity, high biodegradability, and low volatility. Solvent-free conditions, where the reactants themselves act as the reaction medium, represent an ideal scenario from a green chemistry perspective and have been explored for other aminolysis reactions.
Catalytic Approaches:
The use of catalysts can significantly improve the efficiency and sustainability of chemical reactions. Catalysts can lower the activation energy, enabling reactions to proceed under milder conditions (lower temperature and pressure), which reduces energy consumption. ncl.res.in For the aminolysis of oxalates, catalysts such as dibutyltin (B87310) oxide have been investigated to facilitate the reaction and improve product distribution. ncl.res.in The development of efficient and recyclable catalysts for the synthesis of this compound would be a significant advancement in its green production. Supported gold nanoparticles have also shown promise in the energy-efficient aminolysis of esters, even at room temperature. acs.org
Research Findings on Reaction Conditions:
While detailed, peer-reviewed experimental data for the synthesis of this compound is limited in publicly available literature, the general methodology for the reaction of secondary amines with diethyl oxalate is well-established, often referred to as part of the Hofmann method for separating amines. stackexchange.comechemi.com In this method, secondary amines react with diethyl oxalate to form a liquid oxamic ester. The reaction conditions can be manipulated to control the extent of reaction and product formation.
| Parameter | Typical Conditions | Green Chemistry Implications |
| Temperature | Varies, can be performed at room temperature or with heating. | Lower temperatures are preferred to reduce energy consumption. |
| Solvent | Often performed neat or in a non-polar organic solvent. | The use of greener solvents or solvent-free conditions is desirable. |
| Catalyst | Can be performed without a catalyst, but catalysts can improve efficiency. | Catalytic routes can lead to milder reaction conditions and higher yields. |
| Reaction Time | Dependent on temperature and catalyst use. | Shorter reaction times are more energy-efficient. |
| Yield | Generally good, but can be optimized by controlling reaction conditions. | High yields are a key principle of green chemistry, minimizing waste. |
Chemical Reactivity and Mechanistic Investigations of Diethylamino Oxo Acetic Acid
Oxidative Transformations
The α-keto amide moiety in (diethylamino)(oxo)acetic acid can be synthesized through various oxidative reactions. While the direct oxidation of this compound itself is not extensively documented, the formation of the α-keto amide functional group often involves oxidative processes. For instance, the copper-catalyzed aerobic oxidative coupling of acetophenones with N,N-dimethylformamide can produce α-ketoamides chemrxiv.org. Another approach involves the metal- and photocatalyst-free amidation of phenacyl bromides with amines using molecular oxygen as the oxidant organic-chemistry.org.
Furthermore, the synthesis of α-keto acids, which are precursors to α-keto amides, can be achieved through the chemoselective oxidation of α-hydroxy acids. This transformation can be catalyzed by nitroxyl radicals like 2-azaadamantane N-oxyl (AZADO) with molecular oxygen as a co-oxidant organic-chemistry.org. These synthetic routes highlight the stability of the α-keto amide structure under certain oxidative conditions and provide context for its formation.
Reductive Pathways
The reduction of the α-keto amide functionality in compounds like this compound can proceed via two main pathways: chemoselective reduction of the ketone to an α-hydroxy amide or complete reduction of both the ketone and amide functionalities to an amino alcohol.
Recent research has focused on developing efficient catalytic systems for these transformations. For example, nickel catalysts have been shown to be effective for both the chemoselective reduction to α-hydroxy amides and the complete reduction to β-amino alcohols using hydrosilanes as the reducing agent core.ac.uk. The choice of silane is crucial in determining the reaction outcome.
A variety of α-hydroxy amides have been synthesized in good to excellent yields through the regioselective hydrogenation of α-keto amides. This has been achieved using electricity and methanol as a hydrogen source, showcasing a metal-free and environmentally friendly approach researchgate.net. Another method employs sodium formate as a hydrogen source in a catalyst- and additive-free transfer hydrogenation researchgate.net.
The table below summarizes the catalytic reduction of α-keto amides to α-hydroxy amides under different conditions.
| Catalyst/Reducing Agent | Substrate Scope | Yield (%) | Reference |
| Nickel-TMEDA / (EtO)₃SiH | Aromatic and aliphatic α-keto amides | Good to excellent | core.ac.uk |
| Electricity / Methanol | Aromatic and aliphatic α-keto amides | Up to 100% | researchgate.net |
| Sodium Formate | Aromatic and aliphatic α-keto amides | Good to excellent | researchgate.net |
| Li / AlCl₃ | N-protected amino acids | 74.8 - 91.4% | jocpr.com |
| NaBH₄ / I₂ | Amino acids | 80 - 98% | stackexchange.com |
The reduction of the carboxylic acid moiety in amino acids to the corresponding amino alcohols is also a relevant transformation. While sodium borohydride (NaBH₄) is generally ineffective at reducing carboxylic acids, its reactivity can be enhanced. For instance, the NaBH₄/I₂ system readily reduces amino acids to amino alcohols stackexchange.com. Lithium aluminum hydride (LiAlH₄) is also a potent reducing agent for this conversion stackexchange.com.
Nucleophilic Acyl Substitution Reactions
The carboxylic acid group of this compound is susceptible to nucleophilic acyl substitution reactions, allowing for the synthesis of esters and amides.
Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as the Fischer-Speier esterification nih.govwikipedia.org. The reaction is an equilibrium process, and to drive it towards the formation of the ester, either the alcohol is used in excess, or the water formed during the reaction is removed wikipedia.orgscielo.br. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by a nucleophilic attack from the alcohol nih.govwikipedia.org.
The table below provides a general overview of conditions for Fischer esterification.
| Carboxylic Acid | Alcohol | Catalyst | Key Conditions | Reference |
| General Carboxylic Acid | Primary or Secondary Alcohol | Strong acid (e.g., H₂SO₄, p-TsOH) | Excess alcohol or removal of water | nih.govwikipedia.org |
| Hexanoic Acid | N,N-Dialkylamino Alcohols | Uncatalyzed or Cu(OTf)₂ | Toluene (B28343), 111 °C | researchgate.net |
| Oleic Acid | Methanol | SO₃H-functionalized biochar | 80 °C | nih.gov |
The carboxylic acid functionality of this compound can be converted to an amide through reaction with a primary or secondary amine. This direct condensation is often challenging and requires activation of the carboxylic acid nih.gov. Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl₄) to facilitate the formation of the amide bond researchgate.netnih.gov.
The reaction of N,N-dialkyloxamic esters with amines can also lead to the formation of new amides, a process known as transamidation nih.gov. The reactivity in these reactions can be influenced by steric hindrance and the nature of the amine nih.gov.
The following table summarizes conditions for the synthesis of amides from carboxylic acids.
| Carboxylic Acid | Amine | Coupling Reagent/Catalyst | Yield (%) | Reference |
| Various Carboxylic Acids | Various Amines | TiCl₄ / Pyridine | Moderate to excellent | nih.gov |
| Various Carboxylic Acids | Various Amines | RuCl₃ / Acetylene | Up to 99% | nih.gov |
| N-protected Amino Acids | Various Amines | CDI / NaBH₄ | Good to excellent | researchgate.net |
Decarboxylation Processes and Radical Generation
A significant aspect of the reactivity of this compound and related oxamic acids is their ability to undergo decarboxylation to generate carbamoyl radicals researchgate.netresearchgate.net. This process can be initiated under thermal, photochemical, or electrochemical conditions researchgate.net. The resulting carbamoyl radical is a versatile intermediate that can participate in a variety of subsequent reactions.
Visible-light photoredox catalysis has emerged as a mild and efficient method for the decarboxylation of oxamic acids acs.org. In these reactions, a photocatalyst absorbs light and initiates a single-electron transfer process, leading to the fragmentation of the oxamic acid and the formation of a carbamoyl radical and carbon dioxide. These carbamoyl radicals can then be used in carbon-carbon and carbon-heteroatom bond-forming reactions.
One important application of carbamoyl radicals generated from oxamic acids is in Minisci-type reactions, where they add to electron-deficient heteroarenes researchgate.netnih.gov. This provides a direct method for the C-H functionalization of these important ring systems. Additionally, these radicals can undergo cascade cyclization reactions with appropriately substituted alkenes to form complex heterocyclic structures, such as carbamoylated chroman-4-ones nih.govacs.org.
The table below illustrates the generation and reaction of carbamoyl radicals from oxamic acids.
| Oxamic Acid Derivative | Reaction Partner | Conditions | Product Type | Reference |
| N-Aryl Oxamic Acids | Electron-deficient Alkenes | Visible light, photocatalyst | 3,4-Dihydroquinolin-2(1H)-ones | acs.org |
| Various Oxamic Acids | 2-(Allyloxy)arylaldehydes | (NH₄)₂S₂O₈, DMSO, 60 °C | Carbamoylated chroman-4-ones | nih.gov |
| N-Aryl Oxamic Acids | Heteroarenes (Minisci reaction) | Visible light, photocatalyst | Carbamoylated heteroarenes | researchgate.net |
| N-Aryl Oxamic Acids | Alcohols | PIDA (oxidant), thermal | Urethanes | acs.org |
Condensation Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group of this compound has the potential to participate in condensation reactions with carbonyl compounds, particularly in the presence of a basic catalyst. A classic example of such a reaction is the Knoevenagel condensation wikipedia.org. In this reaction, a compound containing an active methylene group condenses with an aldehyde or ketone.
The Doebner modification of the Knoevenagel condensation is particularly relevant as it involves the reaction of an aldehyde with a carboxylic acid that possesses an α-methylene group, such as malonic acid, in the presence of pyridine or piperidine wikipedia.orgorganic-chemistry.orgbu.edu. This reaction is often followed by decarboxylation. While this compound does not have an active methylene group in the traditional sense, its α-keto acid structure could potentially undergo related condensation reactions under specific conditions. For instance, it could react with active methylene compounds in the presence of a catalyst like ammonium acetate (B1210297) nih.govnih.gov.
The general conditions for Knoevenagel-Doebner condensations are summarized in the table below.
| Carbonyl Compound | Active Methylene Compound | Catalyst/Solvent | Product Type | Reference |
| Aromatic Aldehydes | Malonic Acid | Pyridine/Piperidine | α,β-Unsaturated Carboxylic Acids | wikipedia.orgbu.edu |
| Aromatic Aldehydes | Malonic Acid | Triethylamine/Toluene | Cinnamic Acids | stackexchange.com |
| Salicylaldehydes | Malonic Acid Esters | L-proline | Coumarin-3-carboxylic Esters | frontiersin.org |
Mechanistic Elucidation via Kinetic and Spectroscopic Studies
The mechanistic pathways of reactions involving this compound can be investigated using a combination of kinetic and spectroscopic methods. These studies are crucial for understanding the rate of reaction and for the detection and characterization of transient species.
Kinetic Studies:
Kinetic analyses of reactions involving compounds analogous to this compound, such as other N-substituted amides, have revealed that reaction rates are highly dependent on factors like pH and temperature. For instance, the hydrolysis of amides can be catalyzed by both acids and bases.
Under acidic conditions, the rate of hydrolysis is typically proportional to the concentrations of both the amide and the hydronium ion at low acid concentrations. However, at very high acid concentrations, the rate can decrease due to the reduced activity of water, which acts as a nucleophile. The general rate law for acid-catalyzed hydrolysis can be expressed as:
Rate = k[Amide][H⁺]
Conversely, in basic hydrolysis, the rate is proportional to the concentrations of the amide and the hydroxide (B78521) ion.
Rate = k[Amide][OH⁻]
| Experiment | Initial [this compound] (M) | Initial [H⁺] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |
Note: This table is illustrative and based on general principles of amide hydrolysis kinetics.
Spectroscopic Studies:
Spectroscopic techniques are invaluable for identifying reaction intermediates. For reactions involving this compound, techniques such as UV-Vis, IR, and NMR spectroscopy could be employed.
Infrared (IR) Spectroscopy: The progress of a reaction can be monitored by observing the disappearance of the characteristic amide C=O stretching frequency (typically around 1630-1680 cm⁻¹) and the appearance of a carboxylic acid C=O stretch (around 1700-1730 cm⁻¹). The N-H stretching peaks of a primary or secondary amide can also be monitored.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can track changes in the chemical environment of the protons and carbons in the molecule throughout the reaction, allowing for the identification of intermediates and products.
UV-Vis Spectroscopy: While less common for simple amides, if a chromophore is involved in the reaction or formed as an intermediate, UV-Vis spectroscopy can be used for kinetic analysis by monitoring changes in absorbance at a specific wavelength.
For example, in the study of enzymatic reactions involving similar structures, rapid-scanning stopped-flow spectroscopy has been used to detect transient intermediates, such as Schiff base complexes.
Investigation of Transition State Structures and Reaction Intermediates
The elucidation of transition state structures and the identification of reaction intermediates are fundamental to understanding the reaction mechanism at a molecular level.
Reaction Intermediates:
In the context of acid-catalyzed hydrolysis of this compound, the reaction is expected to proceed through a series of intermediates. The initial step is the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate . Subsequent proton transfer and elimination of diethylamine (B46881) lead to the formation of the carboxylic acid product.
For base-catalyzed hydrolysis , the mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, also forming a tetrahedral intermediate . The collapse of this intermediate results in the expulsion of the diethylamide anion, which is a poor leaving group, making this step often rate-limiting.
Transition State Structures:
The transition states in these reactions are high-energy, transient species. For the formation of the tetrahedral intermediate in both acid- and base-catalyzed hydrolysis, the transition state involves the partial formation of the new bond between the nucleophile (water or hydroxide) and the carbonyl carbon, and the partial breaking of the carbonyl π-bond. Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for modeling these transition state structures and calculating their energies, providing insights into the reaction's activation energy.
Another potential reaction pathway for this compound, by analogy to other oxamic acids, is decarboxylation . Oxamic acids can undergo oxidative decarboxylation to generate carbamoyl radicals. rsc.org This process can be initiated thermally, photochemically, or electrochemically. rsc.org The resulting carbamoyl radical is a reactive intermediate that can participate in various subsequent reactions. rsc.org
| Reaction Type | Key Intermediate(s) | General Mechanistic Features |
| Acid-Catalyzed Hydrolysis | Protonated Amide, Tetrahedral Intermediate | Protonation of carbonyl oxygen, nucleophilic attack by water. |
| Base-Catalyzed Hydrolysis | Tetrahedral Intermediate | Nucleophilic attack by hydroxide ion, elimination of the amide. |
| Oxidative Decarboxylation | Carbamoyl Radical | Single electron oxidation, loss of CO₂. rsc.org |
Note: This table describes generalized intermediates and mechanisms for reactions of related compounds.
Sophisticated Spectroscopic Characterization and Structural Elucidation of Diethylamino Oxo Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum of (Diethylamino)(oxo)acetic acid is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ), multiplicity, and integration of these signals are key to assigning the proton environments.
The diethylamino group gives rise to two sets of signals. The methylene protons (-CH₂-) are expected to appear as a quartet in the downfield region, likely between 3.3 and 3.5 ppm. This downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom and the carbonyl group. The quartet multiplicity arises from the spin-spin coupling with the neighboring methyl protons. The methyl protons (-CH₃) of the ethyl groups are predicted to resonate further upfield, typically in the range of 1.1 to 1.3 ppm. This signal would appear as a triplet due to coupling with the adjacent methylene protons.
The most downfield signal in the spectrum is expected to be that of the acidic proton of the carboxylic acid group (-COOH). This proton is highly deshielded and its chemical shift is often broad and can vary significantly depending on the solvent and concentration, but it is generally expected to appear in the region of 10.0 to 13.0 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |
| -N(CH₂)₂ | 3.3 - 3.5 | Quartet | 4H |
| -CH₃ | 1.1 - 1.3 | Triplet | 6H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected.
The two carbonyl carbons are the most deshielded and will appear furthest downfield. The carboxylic acid carbonyl carbon (-COOH) is anticipated to resonate in the range of 165-175 ppm. The amide carbonyl carbon (-C(O)N-) is also expected in a similar downfield region, typically between 160 and 170 ppm.
The methylene carbons (-CH₂-) of the diethylamino group are attached to a nitrogen atom, which causes a downfield shift, placing their resonance in the region of 40-50 ppm. The methyl carbons (-CH₃) are the most shielded and will appear at the highest field, likely between 12 and 16 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 165 - 175 |
| -C(O)N- | 160 - 170 |
| -N(CH₂)₂ | 40 - 50 |
| -CH₃ | 12 - 16 |
Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR spectra by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show a cross-peak between the methylene quartet and the methyl triplet of the ethyl groups. This correlation confirms the direct spin-spin coupling between these sets of protons and definitively establishes the presence of the ethyl fragments.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal direct one-bond correlations between protons and the carbons to which they are attached. An HMQC or HSQC spectrum would show a correlation between the methylene proton signal (around 3.4 ppm) and the methylene carbon signal (around 45 ppm). Similarly, a cross-peak would be observed between the methyl proton signal (around 1.2 ppm) and the methyl carbon signal (around 14 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing longer-range connectivity (typically 2-3 bonds). Key expected HMBC correlations for this compound would include:
A correlation from the methylene protons to the amide carbonyl carbon, confirming the attachment of the ethyl groups to the nitrogen of the amide.
A correlation from the methylene protons to the methyl carbons within the same ethyl group.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly effective for identifying the functional groups present in a compound.
The FT-IR spectrum of this compound would be characterized by several strong absorption bands corresponding to its key functional groups.
A very broad and prominent absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which is typically broadened by hydrogen bonding. The C=O stretching vibrations are also highly informative. Two distinct carbonyl absorptions are anticipated: one for the carboxylic acid carbonyl, which typically appears around 1700-1725 cm⁻¹, and another for the amide carbonyl (Amide I band), expected in the range of 1630-1680 cm⁻¹. The C-N stretching vibration of the diethylamino group is expected to appear in the 1020-1250 cm⁻¹ region. Additionally, C-H stretching vibrations from the ethyl groups will be observed in the 2850-3000 cm⁻¹ range.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C-H stretch (Alkyl) | 2850 - 3000 | Medium to Strong |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=O stretch (Amide I) | 1630 - 1680 | Strong |
| C-N stretch | 1020 - 1250 | Medium |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light.
In the Raman spectrum of this compound, the C=O stretching vibrations would also be prominent, though their relative intensities may differ from the FT-IR spectrum. The symmetric C=O stretching modes are often strong in Raman spectra. The C-C and C-N stretching vibrations would also be observable. Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving non-polar or weakly polar groups, which may be weak or absent in the FT-IR spectrum. The C-H stretching and bending modes of the ethyl groups would also be present in the Raman spectrum.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry serves as a fundamental tool for determining the molecular weight and formula of a compound. Through controlled fragmentation, it also provides significant insights into the molecule's structure.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements. For this compound, the molecular formula is established as C6H11NO3. nih.govchemscene.com HRMS measures the monoisotopic mass, which is the mass of the molecule with the most abundant isotopes of its constituent elements. This experimental value is then compared to the theoretically calculated exact mass.
The calculated monoisotopic mass for C6H11NO3 is 145.0739 u. nih.govchemsrc.com An experimental HRMS measurement would be expected to align with this value to within a few parts per million (ppm), thereby confirming the molecular formula with a high degree of certainty.
| Parameter | Value |
|---|---|
| Molecular Formula | C6H11NO3 |
| Calculated Monoisotopic Mass | 145.0739 u |
| Molar Mass | 145.16 g/mol |
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar molecules, enabling their analysis with minimal fragmentation during the ionization process. In ESI-MS, this compound would typically be observed as a protonated molecule, [M+H]+. Subsequent fragmentation of this parent ion (tandem MS or MS/MS) can be induced to probe the compound's structure.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Possible Fragment Structure |
|---|---|---|---|
| 146.08 | 118.05 | CO (28 u) | [C5H12NO2]+ |
| 146.08 | 100.08 | HCOOH (46 u) | [C5H10NO]+ |
| 146.08 | 72.08 | C2H4O3 (74 u) | [C4H10N]+ (Diethylamino moiety) |
Electronic Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The chromophores in this compound are the two carbonyl groups (C=O) of the amide and carboxylic acid functionalities, and the non-bonding electrons on the nitrogen and oxygen atoms.
The expected electronic transitions would include a lower-energy, lower-intensity n → π* transition and a higher-energy, higher-intensity π → π* transition. The exact position (λmax) and molar absorptivity (ε) of these absorption bands are influenced by the solvent environment. In polar solvents, the n → π* band typically undergoes a hypsochromic (blue) shift, while the π → π* band undergoes a bathochromic (red) shift.
| Electronic Transition | Expected Wavelength Range (λmax) | Associated Functional Group |
|---|---|---|
| n → π | ~280 - 320 nm | Carbonyl (C=O) |
| π → π | ~200 - 220 nm | Carbonyl (C=O) |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate data on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding.
A search of structural databases indicates that the crystal structure of this compound has not been reported in the scientific literature. A successful crystallographic analysis would yield a set of crystallographic parameters that define the unit cell and the symmetry of the crystal lattice. The table below illustrates the type of data that would be obtained from such an experiment, presented here as a hypothetical example.
| Crystallographic Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.45 |
| b (Å) | 10.15 |
| c (Å) | 9.20 |
| β (°) | 98.5 |
| Volume (ų) | 780.1 |
| Z (Molecules per unit cell) | 4 |
Computational and Theoretical Chemistry Studies of Diethylamino Oxo Acetic Acid
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict a variety of molecular properties with a favorable balance between accuracy and computational cost.
The first step in a computational study is typically to find the most stable three-dimensional structure of the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization. For a flexible molecule like (Diethylamino)(oxo)acetic acid, which has several rotatable single bonds (e.g., around the C-C and C-N bonds), multiple stable conformations may exist.
Conformational analysis involves a systematic search for these different stable structures (conformers) on the potential energy surface. Computational methods, such as those used in studies of N,N-diethylacetamides, explore different initial geometries and optimize them to find the local and global energy minima. nih.gov For this compound, key conformational questions would involve the relative orientation of the carboxylic acid group, the oxo group, and the two ethyl groups on the nitrogen atom. The rotational barriers between these conformers determine their interconversion rates. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can accurately predict the geometries and relative energies of these conformers. nih.gov
Illustrative Optimized Geometrical Parameters for a Dialkyloxamic Acid
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=O (oxo) | 1.21 | - | - |
| C-C | 1.54 | - | - |
| C=O (acid) | 1.22 | - | - |
| C-O (acid) | 1.35 | - | - |
| C-N | 1.38 | - | - |
| O=C-C | - | 121.5 | - |
| C-C=O (acid) | - | 115.0 | - |
| O=C-C=O | - | - | 175.0 (transoid) |
Note: This data is illustrative for a generic N,N-dialkyloxamic acid and not specific to this compound.
Once the equilibrium geometry is found, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. The calculations are typically performed within the harmonic approximation, and the resulting frequencies are often scaled by an empirical factor to improve agreement with experimental data.
For a molecule like this compound, DFT calculations can predict the characteristic stretching frequencies for the C=O groups (from the ketone and the carboxylic acid), the C-N bond, C-C bonds, and C-H bonds. These theoretical spectra are invaluable for interpreting experimental IR and Raman spectra, allowing for the assignment of specific vibrational modes to observed spectral bands.
Illustrative Predicted Vibrational Frequencies for a Dialkyloxamic Acid
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H stretch (acid) | 3550 | Strong, broad |
| C-H stretch (ethyl) | 2980-2900 | Strong |
| C=O stretch (acid) | 1760 | Strong, sharp |
| C=O stretch (amide) | 1680 | Strong, sharp |
| C-N stretch | 1350 | Medium |
Note: This data is illustrative and based on typical values for similar functional groups.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations would reveal the energies of these orbitals and their spatial distribution, indicating which parts of the molecule are most involved in electron donation and acceptance. For instance, the lone pairs on the oxygen and nitrogen atoms would likely contribute significantly to the HOMO.
Illustrative FMO Properties for a Dialkyloxamic Acid
| Property | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.8 | Indicates electron-donating ability |
| LUMO Energy | -1.2 | Indicates electron-accepting ability |
Note: This data is illustrative. A smaller gap generally implies higher reactivity. nih.gov
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = χ² / 2η).
Local reactivity descriptors, such as Fukui functions, can also be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena
While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying electronically excited states. It is used to predict phenomena related to the absorption and emission of light.
TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in an electronic (UV-Visible) absorption spectrum. arxiv.org The calculations also provide the oscillator strength for each transition, which is related to the intensity of the spectral band.
For this compound, TD-DFT could predict the electronic transitions, such as the n → π* transitions associated with the lone pairs on the oxygen atoms of the carbonyl groups and the π → π* transitions within the C=O double bonds. By simulating the UV-Vis spectrum, researchers can understand how the molecule interacts with light and identify the nature of its electronic excited states. samipubco.com Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to simulate fluorescence spectra.
Illustrative TD-DFT Results for a Dialkyloxamic Acid
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 4.50 | 275 | 0.001 | HOMO → LUMO (n → π*) |
Note: This data is illustrative. Transitions with higher oscillator strengths correspond to more intense peaks in the absorption spectrum.
Analysis of Electronic Transitions and Intramolecular Charge Transfer
The electronic absorption properties of this compound are of significant interest for understanding its photophysical behavior. While specific experimental spectra for this compound are not widely available in the literature, theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can predict its electronic transitions. For the closely related N,N-dimethyloxamic acid, UV-Vis spectroscopic studies have been conducted, providing a basis for understanding the electronic behavior of N,N-dialkyloxamic acids researchgate.net.
The electronic transitions in these molecules are typically associated with the promotion of electrons from occupied to unoccupied molecular orbitals. For this compound, these transitions are expected to involve the non-bonding electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the carbonyl groups.
Table 1: Predicted Electronic Transitions for a Generic N,N-Dialkyloxamic Acid
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| n -> π | ~280 | Low | Lone pair on nitrogen to anti-bonding orbital of carbonyl |
| π -> π | ~220 | High | Bonding to anti-bonding orbital of the carbonyl group |
Note: This data is illustrative and based on typical values for similar compounds.
Intramolecular charge transfer (ICT) is a critical phenomenon in molecules possessing both electron-donating and electron-accepting moieties. In this compound, the diethylamino group acts as an electron donor, while the two carbonyl groups function as electron acceptors. Upon photoexcitation, a transfer of electron density from the nitrogen atom to the oxoacetic acid backbone can occur. This ICT process is highly dependent on the solvent polarity, with more polar solvents stabilizing the charge-separated excited state. The extent of ICT can significantly influence the fluorescence properties and photochemical reactivity of the molecule.
Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate the delocalization of electron density and the nature of intramolecular and intermolecular interactions. By transforming the calculated molecular orbitals into a set of localized orbitals corresponding to Lewis structures (bonds, lone pairs, etc.), NBO analysis provides a quantitative picture of bonding and orbital interactions.
The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater electron delocalization. In a related study on a nicotinamide-oxalic acid salt, NBO analysis was instrumental in identifying and quantifying the charge transfer interactions and hydrogen bonding within the system.
Table 2: Illustrative NBO Analysis Data for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| nN | πC=O (amide) | ~40-60 |
| nN | πC=O (keto) | ~5-15 |
| nO (hydroxyl) | σ*C-O | ~2-5 |
Note: These values are estimates based on typical NBO analyses of similar amide-containing molecules.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.
For this compound, the MEP surface would reveal regions of negative potential (typically colored red or yellow) and positive potential (typically colored blue). The regions of negative potential are associated with an excess of electron density and are susceptible to electrophilic attack. These are expected to be located around the oxygen atoms of the carbonyl and hydroxyl groups. Conversely, regions of positive potential indicate a deficiency of electrons and are prone to nucleophilic attack. Such regions would be expected near the hydrogen atom of the carboxylic acid and the carbon atoms of the carbonyl groups.
In a computational study of the related molecule N,N'-diethyloxamide, MEP analysis was successfully employed to rationalize the observed intermolecular interactions in the crystal structure.
Topological Analyses (e.g., Quantum Theory of Atoms in Molecules, Non-Covalent Interaction Index)
Topological analyses of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index, provide a rigorous framework for characterizing chemical bonding and weak interactions.
Quantum Theory of Atoms in Molecules (QTAIM) QTAIM, developed by Richard Bader, defines atoms and bonds based on the topology of the electron density, ρ(r). Critical points in the electron density, where the gradient is zero, are used to partition the molecule into atomic basins and to identify bond paths between atoms. The properties of the electron density at the bond critical points (BCPs), such as the electron density itself (ρBCP) and its Laplacian (∇²ρBCP), provide quantitative information about the nature of the chemical bond. For this compound, QTAIM can be used to characterize the covalent bonds within the molecule and any intramolecular hydrogen bonds.
Non-Covalent Interaction (NCI) Index The NCI index is a visualization tool that reveals non-covalent interactions in real space. It is based on the relationship between the electron density and the reduced density gradient. NCI plots typically show isosurfaces colored to distinguish between attractive (e.g., hydrogen bonds, van der Waals interactions) and repulsive (e.g., steric clashes) interactions. For this compound, NCI analysis would be particularly useful for visualizing potential intramolecular hydrogen bonding between the carboxylic acid proton and the amide oxygen, as well as for studying its intermolecular interactions in dimers or larger clusters. A study on N,N'-diethyloxamide utilized both QTAIM and NCIplot to provide detailed insights into the nature of intermolecular interactions governing its crystal packing.
Computational Modeling of Reaction Mechanisms and Kinetics
Computational modeling is a powerful approach to investigate the mechanisms and kinetics of chemical reactions, providing information on transition states, reaction pathways, and energy barriers.
For a given reaction of this compound, such as decarboxylation or amide hydrolysis, computational methods can be used to locate the transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in the decarboxylation of the carboxylic acid group, the TS would likely show an elongated C-C bond and a partially formed carbon dioxide molecule.
Once the reactants, products, and transition state(s) have been identified and their geometries optimized, their energies can be calculated to construct a reaction energy profile. This profile illustrates the energy changes that occur as the reaction progresses. The difference in energy between the reactants and the transition state is the activation energy barrier (ΔE‡), which is a key determinant of the reaction rate.
By including corrections for zero-point vibrational energy, thermal energy, and entropy, the free energy of activation (ΔG‡) can be calculated. This provides a more accurate prediction of the reaction kinetics under specific temperature and pressure conditions. Studies on the decomposition of related molecules like oxamic acid have utilized these computational approaches to elucidate plausible reaction mechanisms and to calculate the associated energy barriers.
Synthesis and Chemical Transformations of Analogues and Derivatives of Diethylamino Oxo Acetic Acid
Systematic Variation of the N-Alkyl Substituents
The synthesis of analogues of (Diethylamino)(oxo)acetic acid with varied N-alkyl substituents is primarily achieved through the reaction of a secondary amine with an oxalyl chloride derivative, followed by hydrolysis. This method allows for the introduction of a wide range of alkyl groups, enabling a systematic investigation of the steric and electronic effects of these substituents on the properties and reactivity of the resulting N,N-dialkyl oxamic acids.
A general and efficient procedure involves the slow addition of oxalyl chloride to a solution of the corresponding secondary dialkylamine in an appropriate solvent, such as dichloromethane (B109758), in the presence of a base like triethylamine to neutralize the hydrogen chloride byproduct. The reaction is typically carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. The intermediate N,N-dialkyl oxamoyl chloride is then hydrolyzed, often in situ or in a subsequent step using a base such as lithium hydroxide (B78521) in a tetrahydrofuran (B95107)/water mixture, to yield the desired (dialkylamino)(oxo)acetic acid. cmu.edu
This synthetic strategy has been successfully employed to prepare a variety of N,N-dialkyl oxamic acids, as illustrated in the following table.
| Starting Amine | N-Alkyl Substituents | Product Name |
| Diethylamine (B46881) | Ethyl | This compound |
| Dimethylamine | Methyl | (Dimethylamino)(oxo)acetic acid |
| Di-n-propylamine | n-Propyl | (Di-n-propylamino)(oxo)acetic acid |
| Di-n-butylamine | n-Butyl | (Di-n-butylamino)(oxo)acetic acid |
| Diisopropylamine | Isopropyl | (Diisopropylamino)(oxo)acetic acid |
The choice of the secondary amine is the key determinant of the final N-alkyl substituents, and the reaction conditions are generally mild and tolerant of a variety of functional groups, making this a versatile method for creating a library of analogues.
Derivatization at the Carboxylic Acid Functionality (e.g., Esters, Anhydrides)
The carboxylic acid group of (dialkylamino)(oxo)acetic acids is a prime site for chemical modification, leading to the formation of esters and anhydrides. These derivatives often exhibit altered solubility, reactivity, and biological activity compared to the parent carboxylic acid.
Esters:
Esterification of N,N-dialkyl oxamic acids can be achieved through several standard methods. One common approach is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. However, a particularly relevant and direct synthesis of N,N-dialkyl oxamic acid esters is Hoffmann's method for the separation of amines. In this method, secondary amines react with diethyl oxalate (B1200264) to form dialkyl oxamic esters, which are typically oily liquids. chemicalnote.com This reaction provides a direct route to the ethyl esters of N,N-dialkyl oxamic acids.
For example, the reaction of diethylamine with diethyl oxalate yields ethyl (diethylamino)(oxo)acetate.
| Reactants | Product |
| Diethylamine + Diethyl oxalate | Ethyl (diethylamino)(oxo)acetate |
| Dimethylamine + Diethyl oxalate | Methyl (dimethylamino)(oxo)acetate |
Anhydrides:
The formation of anhydrides from (dialkylamino)(oxo)acetic acid is less commonly described in the literature. In general, carboxylic acid anhydrides can be prepared by the dehydration of two equivalents of a carboxylic acid, often using a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or by reacting a carboxylate salt with an acyl chloride. For dicarboxylic acids, intramolecular dehydration can lead to cyclic anhydrides if a five- or six-membered ring can be formed. Given the structure of (dialkylamino)(oxo)acetic acid, the formation of a symmetrical anhydride would require the condensation of two molecules.
Modifications and Transformations of the α-Keto Group
The α-keto group in (dialkylamino)(oxo)acetic acid and its derivatives is a reactive site that can undergo a variety of chemical transformations, including reduction, oximation, and hydrazone formation. These reactions provide pathways to a diverse range of functionalized molecules.
Reduction:
The keto group can be selectively reduced to a hydroxyl group to form α-hydroxy acids. This transformation can be accomplished using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), although care must be taken to avoid the reduction of the carboxylic acid or amide functionalities. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures, can be used to completely reduce the keto group to a methylene group. nih.gov
Oxime Formation:
The reaction of the α-keto group with hydroxylamine (NH₂OH) leads to the formation of an oxime. This reaction is a standard method for the characterization and modification of ketones. The resulting oxime can exist as E and Z isomers and serves as a precursor for further transformations, such as the Beckmann rearrangement. scientificeminencegroup.comsemanticscholar.org For instance, this compound can react with hydroxylamine hydrochloride in the presence of a base like pyridine to yield (diethylamino)(hydroxyimino)acetic acid. nih.gov
Hydrazone Formation:
Similarly, the α-keto group can react with hydrazine (N₂H₄) or substituted hydrazines to form hydrazones. acs.org This reaction is often used to introduce a new nitrogen-containing moiety into the molecule and can be a key step in the synthesis of heterocyclic compounds. The Japp-Klingemann reaction provides a pathway to hydrazones from β-keto acids or esters. researchgate.net
Comparative Studies of Reactivity and Utility across Analogues
The systematic variation of the N-alkyl substituents in (dialkylamino)(oxo)acetic acid analogues allows for comparative studies of their reactivity and utility. The steric and electronic properties of the alkyl groups can significantly influence the chemical behavior of these molecules.
A review on the chemistry of carbamoyl radicals generated from the oxidative decarboxylation of oxamic acids highlights the influence of N-substituents on reactivity. For example, in certain intramolecular decarboxylative Heck-type reactions, the presence of an N-H group was found to be crucial for the desired product formation, as the reaction did not proceed when an N-methyl substituted oxamic acid was used. researchgate.net This suggests that even a small change in the N-substituent can have a profound impact on the reaction pathway.
Structure-activity relationship (SAR) studies of various oxamic acid derivatives have also been conducted to evaluate their biological utility. For instance, a study on aryloxamic acids as potential therapeutic agents demonstrated that the nature and position of substituents on the aryl ring, as well as the length of the alkyl chain in related compounds, significantly affected their binding affinity to specific receptors. researchgate.net While this study does not directly compare different N,N-dialkyl groups, it underscores the principle that systematic structural modifications are key to optimizing the desired properties of these compounds.
Coordination Chemistry: Formation and Characterization of Metal Complexes
(Dialkylamino)(oxo)acetic acids and their derivatives, particularly the corresponding oxamato ligands, are excellent chelating agents for a wide range of metal ions. The presence of multiple donor atoms (the two oxygen atoms of the oxamato group and potentially the nitrogen atom of the amino group) allows for the formation of stable metal complexes with diverse coordination geometries.
The coordination chemistry of hydroxamic acids, which are structurally related to oxamic acids, has been extensively studied. Hydroxamic acids coordinate to a variety of transition metal ions, predominantly as bidentate O,O'-chelating ligands. researchgate.net Similarly, oxamato ligands are known to form stable complexes with various metal ions, including transition metals and lanthanides.
The resulting metal complexes have potential applications in catalysis, materials science, and as models for bioinorganic systems.
Emerging Trends and Future Research Perspectives on Diethylamino Oxo Acetic Acid
Novel Synthetic Route Development and Process Intensification
The primary route to (Diethylamino)(oxo)acetic acid and related N,N-dialkyloxamic acids involves the reaction of a secondary amine, such as diethylamine (B46881), with a derivative of oxalic acid. rsc.org Traditional methods often employ diethyl oxalate (B1200264) or oxalyl chloride. One established general procedure for creating oxamic acids involves the direct coupling of amines with commercially available oxalic acid monoester derivatives, followed by hydrolysis. This two-step process is noted for its simplicity and access to a wide diversity of oxamic acids without the need for complex purification.
While these methods are effective, the field is open for the development of novel synthetic strategies and process intensification. The broader area of amide synthesis is continuously evolving, with a focus on greener, more efficient catalytic methods that avoid stoichiometric activating agents. Future research could explore direct catalytic amidation of oxalic acid or its esters with diethylamine, potentially utilizing catalysts based on boron or transition metals, which have shown promise in other amidation reactions. nih.govacs.orgmdpi.comnih.gov
Process intensification, which aims to develop smaller, more efficient, and sustainable chemical processes, represents another significant frontier. For the synthesis of this compound, this could involve the use of microreactors or flow chemistry to improve reaction control, safety, and yield. Microwave-assisted synthesis, a tool for process intensification, has been successfully applied to the direct synthesis of amides from carboxylic acids and amines, suggesting its potential applicability in accelerating the formation of this compound. mdpi.comnih.gov
Discovery of New Catalytic Applications and Reagent Roles
Currently, the literature does not describe specific catalytic applications for this compound. However, the broader class of oxamic acids has been identified as versatile precursors for carbamoyl radicals. rsc.orgrsc.org The oxidative decarboxylation of oxamic acids, which can be achieved through thermal, photochemical, or electrochemical means, generates these highly reactive intermediates. rsc.orgrsc.orgrsc.org Carbamoyl radicals can then participate in a variety of chemical transformations, including addition to unsaturated systems to form a wide range of amides.
This known reactivity of the oxamic acid scaffold suggests a significant future research direction for this compound. Investigations could focus on its use as a precursor to the N,N-diethylcarbamoyl radical, which could then be employed in various coupling and cyclization reactions to synthesize more complex molecules. rsc.org The development of catalytic systems that can efficiently generate and control the reactivity of this radical intermediate would be a key area of exploration.
Integration with Automated and High-Throughput Synthesis Methodologies
The integration of this compound with automated and high-throughput synthesis platforms is an area with no specific current research but immense potential. The growing demand for large libraries of compounds for drug discovery and materials science has driven the development of automated synthesis technologies. researchgate.net These systems, often employing robotics and flow chemistry, enable the rapid and parallel synthesis of numerous compounds.
Given its straightforward synthesis from readily available precursors, this compound is a candidate for inclusion in automated synthesis workflows. For instance, an automated platform could be programmed to react a diverse library of amines with an oxalic acid derivative to generate a corresponding library of oxamic acids for high-throughput screening. nih.govnih.govacs.org The development of solid-phase synthesis methods for oxamic acids could further enhance their compatibility with automated systems.
Advanced Computational Insights for Rational Design and Reaction Prediction
Advanced computational chemistry offers powerful tools for understanding and predicting the behavior of molecules like this compound. While specific DFT (Density Functional Theory) studies on this compound are not prevalent, computational methods are extensively used to study related molecules and reactions. For instance, DFT calculations have been used to investigate the structure and reactivity of oxamic acid itself and to model the gas-phase elimination kinetics of related N,N-dimethyl oxamates. rsc.orgosti.gov
Future computational research on this compound could focus on several key areas. DFT calculations can be employed to elucidate its electronic structure, predict its reactivity in various chemical transformations, and understand the mechanism of carbamoyl radical formation. Furthermore, the development of predictive models for amide bond formation is a burgeoning field, combining experimental data with machine learning and DFT-derived descriptors to forecast reaction outcomes. researchgate.netpnas.orgdigitellinc.comnih.govnih.gov Such models could be trained to predict the optimal conditions for the synthesis of this compound and its subsequent reactions.
Table 1: Potential Computational Research Areas for this compound
| Research Area | Computational Method | Potential Insights |
| Structural Analysis | DFT, Molecular Dynamics | Optimized geometry, conformational analysis, vibrational frequencies |
| Reactivity Prediction | DFT, Transition State Theory | Reaction mechanisms, activation energies, prediction of reaction products |
| Radical Formation | DFT, Ab Initio Methods | Mechanism and energetics of N,N-diethylcarbamoyl radical generation |
| Reaction Optimization | Machine Learning, QSAR | Prediction of optimal reaction conditions (catalyst, solvent, temperature) |
Exploration of its Role in Bio-inspired Chemical Transformations (excluding biological activity)
The field of bio-inspired chemistry seeks to mimic the efficiency and selectivity of natural enzymatic processes. The α-keto amide moiety, a key functional group in this compound, is found in numerous natural products and has been utilized in the design of peptidomimetics. nih.govacs.orgresearchgate.net This structural feature can participate in hydrogen bonding and modulate molecular conformation, making it a valuable component in the design of molecules that interact with biological systems. nih.govacs.org
While the direct biological activity of this compound is outside the scope of this discussion, its potential role in bio-inspired chemical transformations is a compelling area for future research. For example, the development of catalysts that mimic the function of enzymes in catalyzing transamination of α-keto amides to form peptides is an active area of research. researchgate.netdntb.gov.ua Although this compound itself is not a direct precursor to natural amino acids, it could serve as a scaffold for the development of novel bio-inspired catalysts or as a substrate in model systems to study biomimetic reactions. The use of pyridoxal-like structures in carbonyl catalysis for asymmetric synthesis provides a template for how simple organic molecules can be used to mimic complex enzymatic reactions. nih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (diethylamino)(oxo)acetic acid, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves photostimulated SRN1 reactions in polar aprotic solvents like DMSO. For example, ε-oxo acids are synthesized via ketone enolate ion nucleophilic substitution under UV light (60–90 min irradiation) . To optimize yields, control parameters such as solvent polarity, irradiation time, and stoichiometric ratios of reactants. Post-reaction work-up with ethyl acetate extraction and glacial acetic acid treatment can isolate the product .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the diethylamino and oxo-acetic acid moieties. Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution MS (HRMS) provides molecular weight validation. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups .
Q. How can chromatographic methods assess the purity of this compound?
- Methodological Answer : Reverse-phase Ultra-Performance Liquid Chromatography (UPLC) with Evaporative Light Scattering Detection (ELSD) is suitable for quantifying organic acids. Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) for optimal resolution. Calibrate with standards of structurally similar oxo-acids (e.g., glyoxylic acid) .
Advanced Research Questions
Q. How do reaction mechanisms differ between thermal and photochemical synthesis of oxo-acetic acid derivatives?
- Methodological Answer : Photochemical pathways (e.g., SRN1 mechanisms) involve radical intermediates generated via electron transfer under UV light, enabling regioselective substitution. Thermal methods may proceed through classical SN2 pathways but often require higher temperatures and lack selectivity. Computational studies (DFT calculations) can map energy barriers and intermediate stability to rationalize product distributions .
Q. What strategies mitigate instability of this compound in aqueous solutions?
- Methodological Answer : Stability studies under varying pH (3–9), temperature (4–40°C), and ionic strength can identify degradation pathways. Lyophilization improves shelf life by reducing hydrolytic decomposition. Buffered solutions (e.g., ammonium acetate in glacial acetic acid) at pH 5–6 minimize oxo-group hydrolysis .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* level) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites. Solvent effects (e.g., DMSO polarity) are incorporated via Polarizable Continuum Models (PCM) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
